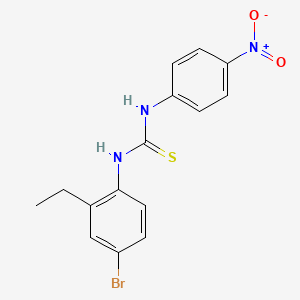![molecular formula C21H26N4O2 B4118935 N-1-adamantyl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4118935.png)
N-1-adamantyl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide
Übersicht
Beschreibung
N-1-adamantyl-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as AMIH, and it has been found to have a range of biochemical and physiological effects that make it useful for a variety of research purposes.
Wirkmechanismus
The mechanism of action of AMIH is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the death of cancer cells and the prevention of further growth and spread of the cancer.
Biochemical and Physiological Effects:
AMIH has been found to have a range of biochemical and physiological effects that make it useful for a variety of research purposes. It has been found to have anti-inflammatory properties, and it has also been found to be effective against certain types of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AMIH in lab experiments is its potency. It has been found to be effective at very low concentrations, which makes it a cost-effective option for researchers. However, one of the main limitations is that it is a complex compound to synthesize, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several potential future directions for research involving AMIH. One area of interest is in the development of new cancer treatments that are based on this compound. Another area of interest is in the development of new antibiotics that are based on the anti-bacterial properties of AMIH. Additionally, there is potential for research into the use of AMIH in the treatment of other diseases and conditions, such as inflammation and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
AMIH has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that AMIH has potent anti-cancer properties, and it has been found to be effective against a range of different types of cancer cells.
Eigenschaften
IUPAC Name |
1-(1-adamantyl)-3-[(1-methylindole-3-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-25-12-17(16-4-2-3-5-18(16)25)19(26)23-24-20(27)22-21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,12-15H,6-11H2,1H3,(H,23,26)(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFPZJFFQNGDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NNC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-methyl-1H-indol-3-yl)carbonyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methoxy-2-nitrophenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4118868.png)

![isopropyl 4-({[(4-sec-butylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4118882.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)

![dimethyl [1-(4-bromophenyl)-3-(4-fluorophenyl)-2-methyl-3-oxopropyl]malonate](/img/structure/B4118910.png)

![N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4118919.png)
![2-{[(4-sec-butylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4118924.png)

![methyl 6-methyl-2-[({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4118938.png)
![ethyl 4-({[2-(3-methyl-4-nitrobenzoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4118945.png)
![methyl 5-benzyl-2-[({2-[(3,4-diethoxyphenyl)acetyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4118952.png)